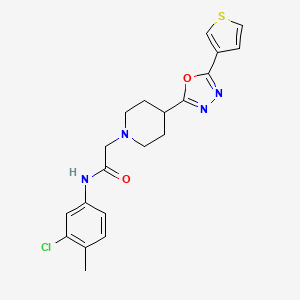

![molecular formula C22H18N8O2 B2794772 2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 1208726-35-5](/img/structure/B2794772.png)

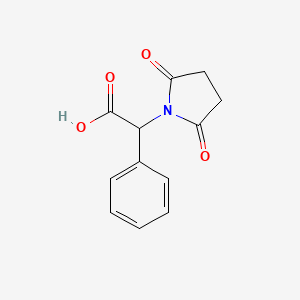

2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds, has been summarized in various studies . These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . The synthesis of these privileged scaffolds often involves the use of 3-amino-1,2,4-triazole .Molecular Structure Analysis

The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole-containing scaffolds have been discussed in several studies . For instance, one study mentioned that the resulting species underwent a double-fold 5- endo-trig nucleophilic cyclization employing both N - (1-hydrazineylalkylidene)- O -phosphonohydroxylammonium moieties .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole-containing scaffolds have been reported in various studies . For instance, one study reported that a yellow solid had a melting point of 326–328 °C .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds

A study demonstrated the synthesis of new heterocyclic compounds where 1,2,3-triazolyl and isoxazolyl units were united, starting from an intermediate compound. This process involved the creation of 1,2,4-triazole Mannich bases, 1,3,4-oxadiazoles, and other derivatives, indicating the compound's versatility in forming complex heterocyclic structures (Chen et al., 2008).

Novel Rearrangement Methods

Research into the Dimroth rearrangement of fused triazolo[1,5-d]-1,2,4-triazines revealed a method for synthesizing complex triazolo-pyridazine derivatives, highlighting innovative approaches to constructing these intricate molecules (Ezema et al., 2015).

Crystal Structure Analysis

The crystal structure of certain triazolo and triazine derivatives was investigated to understand their molecular configurations better, providing insights into their chemical behavior and potential applications in material science (Goh et al., 2010).

Biological Activities

Antimicrobial Evaluations

A study on the synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines via oxidation demonstrated not only a methodological advancement in heterocyclic chemistry but also explored the antimicrobial potential of these compounds, suggesting their relevance in developing new antimicrobial agents (Prakash et al., 2011).

Anticancer and Antimicrobial Activities

Further research into antipyrine-based heterocycles has shown that these compounds possess significant anticancer and antimicrobial properties, underscoring the potential therapeutic applications of triazolo-pyridazine derivatives (Riyadh et al., 2013).

Mechanism of Action

properties

IUPAC Name |

2-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N8O2/c31-22(18-15-24-30(27-18)17-9-5-2-6-10-17)23-13-14-32-20-12-11-19-25-26-21(29(19)28-20)16-7-3-1-4-8-16/h1-12,15H,13-14H2,(H,23,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URICZGGBEGWLMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=NN(N=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2794692.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/no-structure.png)

![Ethyl 4-[(15S)-12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2794699.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2794702.png)

![N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2794709.png)

![4-({[(4-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2794711.png)